![molecular formula C21H20N6OS B12597164 Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]- CAS No. 608126-75-6](/img/structure/B12597164.png)
Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[e][1,3]benzothiazole core, which is known for its biological activity and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[e][1,3]benzothiazole core, followed by the introduction of the hydroxy and methyl groups, and finally, the attachment of the guanidine moiety. Common reagents used in these reactions include aromatic amines, aldehydes, and guanidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives.
科学研究应用
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and pathways.
Medicine: Its potential therapeutic benefits are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine include other benzo[e][1,3]benzothiazole derivatives and guanidine-containing compounds. Examples include:
- 2-[1-[3-[(5-hydroxybenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine
- 2-[1-[3-[(4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine
Uniqueness
The uniqueness of 2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine lies in its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
608126-75-6 |
|---|---|
分子式 |
C21H20N6OS |
分子量 |
404.5 g/mol |
IUPAC 名称 |
2-[1-[3-[(5-hydroxy-4-methylbenzo[e][1,3]benzothiazol-2-yl)amino]phenyl]ethylideneamino]guanidine |
InChI |
InChI=1S/C21H20N6OS/c1-11-18(28)16-9-4-3-8-15(16)17-19(11)29-21(25-17)24-14-7-5-6-13(10-14)12(2)26-27-20(22)23/h3-10,28H,1-2H3,(H,24,25)(H4,22,23,27) |
InChI 键 |
ZWIDPMKJQIGISJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=CC(=C4)C(=NN=C(N)N)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
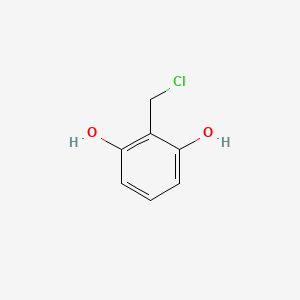
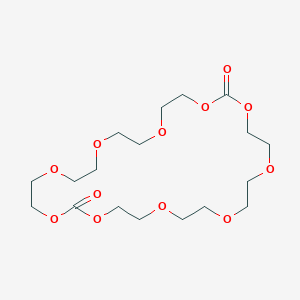
![Tributyl{[4-(1,3-dioxolan-2-yl)phenyl]methyl}phosphanium chloride](/img/structure/B12597119.png)
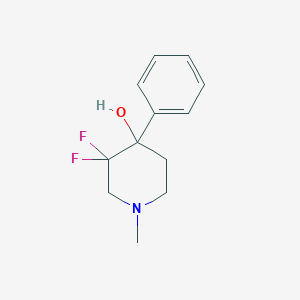
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)

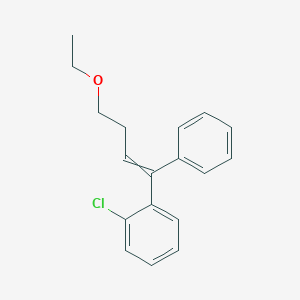
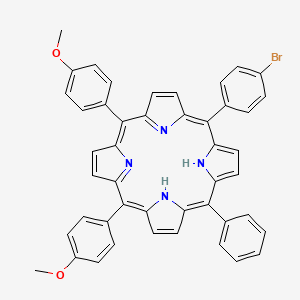
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
